2-Amino-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-Amino-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that belongs to the class of benzopyrano-pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2-Amino-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-Amino-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Chemical Reactions Analysis
2-Amino-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be facilitated by heating or using acidic or basic catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .
Comparison with Similar Compounds
2-Amino-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Benzo[h]pyrano[2,3-b]quinoline derivatives: These compounds are synthesized using similar methods and have comparable biological properties.
Benzofuro[3,2-b]pyridine derivatives:
The uniqueness of 2-Amino-4-phenyl-5H-1benzopyrano[4,3-b]pyridine-3-carbonitrile lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
646063-23-2 |
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Molecular Formula |
C19H13N3O |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-amino-4-phenyl-5H-chromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H13N3O/c20-10-14-17(12-6-2-1-3-7-12)15-11-23-16-9-5-4-8-13(16)18(15)22-19(14)21/h1-9H,11H2,(H2,21,22) |
InChI Key |
VLNCIHJYTQFXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(N=C2C3=CC=CC=C3O1)N)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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